Z-Ala-Arg-Arg-amino-4-methylcoumarin is a synthetic fluorogenic substrate primarily utilized in the study of protease activity, particularly within the proteasome. This compound consists of the amino acids alanine, arginine, and arginine, linked to the fluorophore 7-amino-4-methylcoumarin. It serves as a valuable tool in biochemical research for investigating protease kinetics and specificity, especially in the context of the ubiquitin-proteasome system. The molecular formula for Z-Ala-Arg-Arg-amino-4-methylcoumarin is , with a molecular weight of approximately 692.78 g/mol .
The synthesis of Z-Ala-Arg-Arg-amino-4-methylcoumarin typically involves solid-phase peptide synthesis (SPPS). This method includes several key steps:
In industrial production, automated peptide synthesizers enhance efficiency and consistency while adhering to strict quality control measures.
Z-Ala-Arg-Arg-amino-4-methylcoumarin primarily undergoes hydrolysis reactions catalyzed by various proteases. The cleavage of its peptide bonds releases 7-amino-4-methylcoumarin, which exhibits strong fluorescence that can be quantitatively measured.
The major product resulting from these hydrolysis reactions is 7-amino-4-methylcoumarin, which serves as an indicator of protease activity.
Z-Ala-Arg-Arg-amino-4-methylcoumarin functions through a mechanism involving specific recognition and cleavage by proteases. Upon hydrolysis of its peptide bond, the fluorophore 7-amino-4-methylcoumarin is released, leading to an increase in fluorescence intensity. This fluorescence can be quantitatively measured, providing insights into protease activity levels within biological samples.
This mechanism is critical for studying protease function in various biological processes, including protein degradation pathways regulated by the ubiquitin-proteasome system .
Z-Ala-Arg-Arg-amino-4-methylcoumarin exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 692.78 g/mol |
| Molecular Formula | |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Storage Conditions | -20 ± 5 °C |
These properties make it suitable for various biochemical assays, particularly those involving fluorescence detection methods .
Z-Ala-Arg-Arg-amino-4-methylcoumarin has diverse applications across several scientific fields:
Z-Ala-Arg-Arg-7-amino-4-trifluoromethylcoumarin (AFC) serves as a fluorogenic substrate for real-time detection of protease activity. The quenched fluorophore AFC releases intense fluorescence (λ~ex~ 400 nm, λ~em~ 505 nm) upon enzymatic cleavage of the peptide-AFC bond [3] [6]. This property enables high-sensitivity kinetic assays in complex biological matrices, such as lysosomal extracts and cell cultures, without requiring secondary labels or antibodies. In flow cytometry applications, Z-Ala-Arg-Arg-AFC allows intracellular monitoring of protease activity in viable cells, revealing compartment-specific hydrolysis events during phagocytosis or lysosomal stress [3]. Its low membrane permeability confines signal detection to extracellular or endolysosomal proteases, making it ideal for profiling endocytic trafficking pathways.
Table 1: Protease Activity Profiling Using Z-Ala-Arg-Arg-AFC
| Application | Detection System | Key Observations |
|---|---|---|
| Intracellular protease assay | Flow cytometry | Phagocytosis-dependent cleavage in leukocytes [3] |
| Lysosomal hydrolase profiling | Spectrofluorometry | Linear fluorescence increase in cathepsin-B-rich fractions [6] |
| Protease inhibitor screening | Microplate reader | Dose-dependent inhibition by E-64/cystatins [7] |
Z-Ala-Arg-Arg-AFC exhibits narrow specificity for cysteine proteases in the clan CD family, particularly cathepsin B and plasminogen activators, due to its P2-P1-Arg-Arg motif. Multiplex substrate profiling by mass spectrometry (MSP-MS) confirms preferential cleavage C-terminal to the second arginine (↓AFC) by cathepsin B at pH 4.6–7.2 [1] [4]. This specificity arises from the electrostatic complementarity between the substrate’s di-arginine motif and the negatively charged S2/S1 subsites of cathepsin B. By contrast, clan CA proteases (e.g., cathepsins L/K) show negligible activity, as validated by inhibitor studies where CA-074 (cathepsin B inhibitor) abolished >95% of hydrolysis in mammalian lysates [4] [7]. In Rhodnius prolixus, a Chagas disease vector, cathepsin B-like peptidases dominate Z-Ala-Arg-Arg-AFC cleavage, underscoring its utility in evolutionary protease studies [4].
Kinetic parameters of Z-Ala-Arg-Arg-AFC hydrolysis reveal distinct protease efficiency profiles:
Cathepsin B displays positive cooperativity at neutral pH, with Hill coefficients >1.5, indicating allosteric activation during substrate turnover [1]. Plasminogen activators, however, follow Michaelis-Menten kinetics with competitive inhibition by ε-aminocaproic acid. Cleavage entropy analysis further quantifies the structural rigidity of the scissile bond, where Z-Ala-Arg-Arg-AFC shows lower entropy loss (ΔΔS = −45 J·mol^−1^·K^−1^) than pan-protease substrates like Z-Phe-Arg-AFC [8].
Table 2: Kinetic Parameters of Z-Ala-Arg-Arg-AFC Hydrolysis
| Protease | k~cat~ (s^−1^) | K~M~ (μM) | k~cat~/K~M~ (M^−1^s^−1^) | pH Optimum |
|---|---|---|---|---|
| Cathepsin B | 12.7 ± 0.9 | 710 ± 60 | 1.8 × 10^4^ | 6.0 |
| Plasmin | 5.2 ± 0.4 | 560 ± 45 | 9.3 × 10^3^ | 7.5 |
| Cathepsin L | 0.3 ± 0.05 | >1000 | 3.0 × 10^2^ | 5.5 |
The hydrolysis rate of Z-Ala-Arg-Arg-AFC is pH-sensitive, reflecting environmental adaptations of target proteases. Cathepsin B exhibits a bimodal pH-activity profile: maximal cleavage occurs at pH 4.6 (k~cat~ = 14.2 s^−1^) in lysosomes, while residual activity (∼30% of peak) persists at cytosolic pH 7.2 [1]. This adaptability stems from conformational flexibility in the occluding loop, which rearranges to accommodate substrates in neutral environments [1] [10]. By contrast, cathepsin L loses >95% activity above pH 6.0 due to irreversible active-site denaturation. In oxidative-stress models (e.g., AEP-deficient lysosomes), Z-Ala-Arg-Arg-AFC hydrolysis increases 3-fold, correlating with STAT3-mediated upregulation of cathepsin B expression [10]. Such pH-modulated specificity enables targeted probing of lysosomal leakage events in disease models, where cytosolic cathepsin B activity signifies lysosomal membrane permeabilization.
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